
2-amino-3-(4-nitrobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-nitrobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as Compound X, and it has shown promising results in various studies.
Scientific Research Applications
Photoluminescence Properties
Indolizine derivatives exhibit unique photoluminescent behaviors that are pH-dependent. The study by Outlaw et al. (2016) on 6-Amino-8-cyanobenzo[1,2-b]indolizines reveals reversible optical properties with a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior, driven by C-protonation rather than N-protonation, opens avenues for developing new photoluminescent materials with tunable optical and pH effects (Outlaw et al., 2016).
Anticancer Activity
Compounds structurally related to indolizine carboxamides, such as heterocyclic phenazinecarboxamides, have shown significant anticancer activity. Gamage et al. (2002) synthesized heterocyclic phenazinecarboxamides that displayed similar inhibition against cell lines, indicating a non-topoisomerase II mechanism of cytotoxicity. This finding suggests the potential of indolizine derivatives in cancer treatment, particularly in overcoming multidrug resistance (Gamage et al., 2002).
Chemical Synthesis and Reactivity
The synthesis of indolizine derivatives involves novel chemical reactions that could be valuable for developing new synthetic methodologies. For example, Ziyaadini et al. (2011) achieved the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives through a one-pot domino reaction, showcasing the efficiency of combining alkyl or aryl isocyanides and pyridine-2-carbaldehyde. This method presents a straightforward approach to constructing complex indolizine scaffolds, potentially applicable in diverse chemical syntheses (Ziyaadini et al., 2011).
Biological Activity Beyond Anticancer Applications
Indolizine derivatives also exhibit a range of biological activities, including antibacterial and anti-inflammatory properties. The study by Mahanthesha et al. (2022) on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives showed promising in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies further supported the anticancer activity, indicating the therapeutic potential of these compounds across various diseases (Mahanthesha et al., 2022).
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-6-2-3-7-17(14)25-23(29)19-18-8-4-5-13-26(18)21(20(19)24)22(28)15-9-11-16(12-10-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJCRGJAHENHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
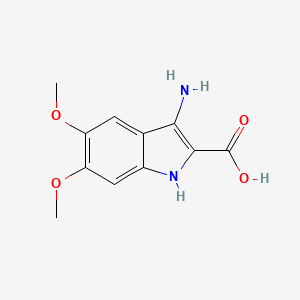
![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide](/img/structure/B2955473.png)

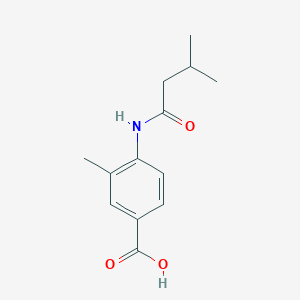
![N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2955478.png)
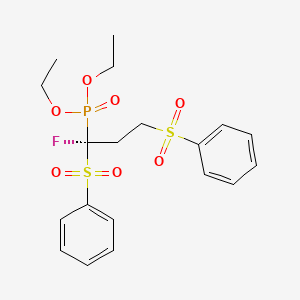
![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
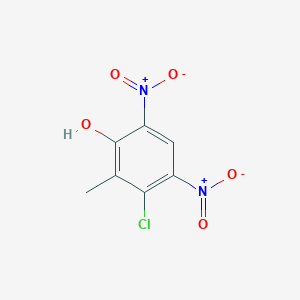
![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)
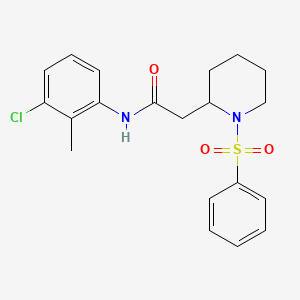
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2955488.png)
